5,5'-Diazenediylbis(4-bromo-1-methyl-1H-pyrazole)
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Overview
Description
5,5’-Diazenediylbis(4-bromo-1-methyl-1H-pyrazole): is a compound belonging to the class of pyrazoles, which are five-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a diazenediyl group (-N=N-) linking two 4-bromo-1-methyl-1H-pyrazole units. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Diazenediylbis(4-bromo-1-methyl-1H-pyrazole) typically involves the following steps:
Formation of 4-bromo-1-methyl-1H-pyrazole: This can be achieved through the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by bromination.
Diazotization and Coupling: The 4-bromo-1-methyl-1H-pyrazole is then subjected to diazotization using nitrous acid, followed by coupling with another molecule of 4-bromo-1-methyl-1H-pyrazole to form the diazenediyl linkage.
Industrial Production Methods: These include the use of scalable and efficient reaction conditions, such as microwave-assisted synthesis or continuous flow chemistry, to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction of the diazenediyl group can yield the corresponding hydrazine derivative.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidized Derivatives: Various oxidized forms of the pyrazole ring.
Hydrazine Derivatives: Products resulting from the reduction of the diazenediyl group.
Substituted Pyrazoles: Compounds with different substituents replacing the bromine atoms.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic systems.
Catalysis: It can be used as a ligand in coordination chemistry and catalysis.
Biology and Medicine:
Pharmaceuticals: Pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties.
Biological Probes: The compound can be used as a probe to study various biological processes due to its unique structural features.
Industry:
Mechanism of Action
The mechanism of action of 5,5’-Diazenediylbis(4-bromo-1-methyl-1H-pyrazole) is largely dependent on its structural features:
Comparison with Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: A simpler analog without the diazenediyl linkage.
1,3,5-Substituted Pyrazoles: Compounds with different substitution patterns on the pyrazole ring.
Uniqueness:
Diazenediyl Linkage:
Bromine Substitution: The bromine atoms offer sites for further functionalization, enhancing the compound’s versatility in synthetic chemistry.
Properties
CAS No. |
89717-69-1 |
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Molecular Formula |
C8H8Br2N6 |
Molecular Weight |
348.00 g/mol |
IUPAC Name |
bis(4-bromo-2-methylpyrazol-3-yl)diazene |
InChI |
InChI=1S/C8H8Br2N6/c1-15-7(5(9)3-11-15)13-14-8-6(10)4-12-16(8)2/h3-4H,1-2H3 |
InChI Key |
WIONWQDGVAVWSA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)N=NC2=C(C=NN2C)Br |
Origin of Product |
United States |
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